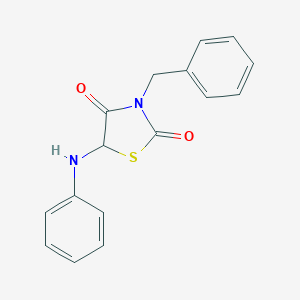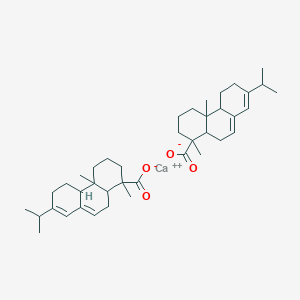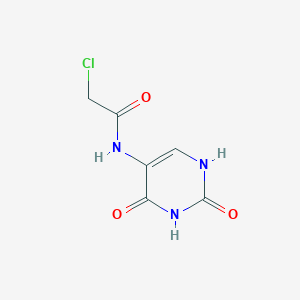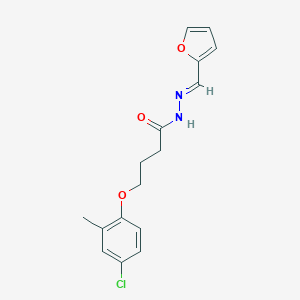![molecular formula C29H27F3N4S2 B228625 10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine](/img/structure/B228625.png)
10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as flupenthixol and belongs to the thioxanthene class of antipsychotic drugs.
Mécanisme D'action
The mechanism of action of 10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine is not fully understood. However, it is believed to work by blocking the dopamine receptors in the brain, which helps to reduce the symptoms of psychosis. It also affects the levels of other neurotransmitters such as serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. It also affects the levels of other neurotransmitters such as norepinephrine, which may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine has several advantages for lab experiments. It is a well-established compound that has been extensively studied, and its effects are well-documented. It is also readily available and relatively inexpensive. However, it also has some limitations, such as its potential side effects and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for the study of 10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine. One potential direction is the development of new derivatives of this compound that may have improved efficacy and fewer side effects. Another direction is the investigation of its potential applications in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand its mechanism of action and to develop new treatment strategies based on this compound.
In conclusion, 10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine is a promising compound with potential applications in various areas of scientific research. Its well-established effects and availability make it a valuable tool for lab experiments. However, its potential side effects and the need for careful dosing and monitoring must be taken into consideration. Further research is needed to fully understand its mechanism of action and to develop new treatment strategies based on this compound.
Méthodes De Synthèse
The synthesis of 10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine is a complex process that involves several steps. The first step involves the reaction of 2-chloro-10-(trifluoromethyl)phenothiazine with 1,3-thiazol-4-ylpiperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-bromopropylamine to yield the final product.
Applications De Recherche Scientifique
10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties. This compound has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
Formule moléculaire |
C29H27F3N4S2 |
|---|---|
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
10-[3-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C29H27F3N4S2/c30-29(31,32)22-11-12-27-25(19-22)36(24-9-4-5-10-26(24)38-27)14-6-13-34-15-17-35(18-16-34)28-33-23(20-37-28)21-7-2-1-3-8-21/h1-5,7-12,19-20H,6,13-18H2 |
Clé InChI |
KHQRDZVYIGQOFQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5=NC(=CS5)C6=CC=CC=C6 |
SMILES canonique |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5=NC(=CS5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)



![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)

![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)
![2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B228581.png)


![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)
